molecular formula C11H20N2O4 B13685456 (2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B13685456
M. Wt: 244.29 g/mol
InChI Key: JKNKVCYXOTYQMD-UHFFFAOYSA-N
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Description

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methylamino group at the 4-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as L-proline.

    Protection: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

    Introduction of Methylamino Group: The methylamino group is introduced at the 4-position of the pyrrolidine ring through a nucleophilic substitution reaction.

    Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved include binding to active sites of enzymes and altering their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(Methylamino)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-Boc-4-(amino)pyrrolidine-2-carboxylic acid
  • (2S,4R)-1-Boc-4-(ethylamino)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-1-Boc-4-(methylamino)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylamino group, which confer specific reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

4-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)

InChI Key

JKNKVCYXOTYQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC

Origin of Product

United States

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